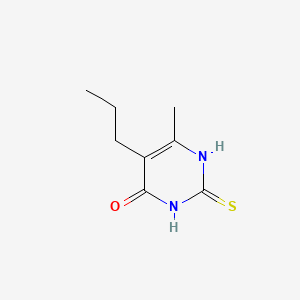

6-Methyl-5-propyl-2-thiouracil

Übersicht

Beschreibung

6-Methyl-5-propyl-2-thiouracil is a derivative of thiouracil, a medication used to treat hyperthyroidism . It is used in the treatment of hyperthyroidism and works by decreasing the formation of stored thyroid hormone and thyroglobulin in the thyroid gland .

Synthesis Analysis

The synthesis of this compound involves the use of water solutions of the corresponding metal salts and the ligand dissolved in DMSO and water solutions of NaOH in a metal-to-ligand ratio of 1:4:2 . The synthesis of luminescent gold (I) thiouracilate complexes as emissive materials has also been reported .Molecular Structure Analysis

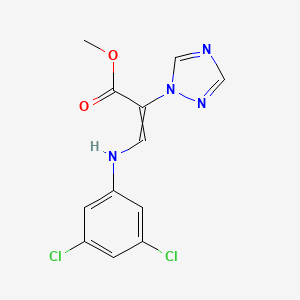

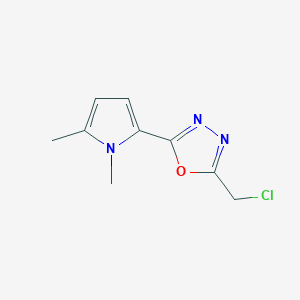

The molecular structure of this compound is similar to that of propylthiouracil, with the addition of a methyl group . The molecular weight is 142.020081 Da .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of S-dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) based anti-HIV agents . The yield of these reactions is 83%, and the reactions produce colorless crystals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 218-220 °C, solubility in 10% NH3 of 100 mg/mL, and a molecular weight of 170.23 g/mol .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

6-Methyl-5-propyl-2-thiouracil has been utilized in analytical chemistry. A study by Kasprzak et al. (2005) developed a sensitive analytical method using differential pulse cathodic stripping voltammetry on a mercury electrode for the determination of thiouracil derivatives, including 6-propyl-2-thiouracil, at the nanomolar level. This method is simple, utilizing common chemical reagents like acetate buffer, and has a very low detection limit for 6-propyl-2-thiouracil, down to 1.0 × 10^-9 mol dm^-3 (Kasprzak, Ciesielski, & Skrzypek, 2005).

Drug Residue Analysis

The compound has also been studied in the context of drug residue analysis in animal products. Yu, Murby, and Wells (1997) described a method for assaying residues of thyreostatic substances, including 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, in beef muscle. This method can detect residues down to 15 micrograms per kilogram for substituted thiouracils, which is crucial for food safety and regulatory compliance (Yu, Murby, & Wells, 1997).

Melanoma Research

In the field of melanoma research, Moore et al. (1992) investigated liposomes as carriers of boronated thiouracils for neutron capture therapy of melanoma. Their research involved derivatives of thiouracil, reported to localize in melanoma as false precursors in melanin synthesis. This approach signifies the potential use of this compound in targeted cancer therapy (Moore, Chandler, Corderoy-Buck, Wilson, & Allen, 1992).

Metabolism Studies

Research into the metabolism of antithyroid drugs has also involved this compound. Lindsay, Hulsey, and Aboul‐Enein (1975) studied the enzymatic S-methylation of antithyroid drugs, including 6-propyl-2-thiouracil, and found that S-methylation is a general pathway of metabolism forthiopyrimidine antithyroid drugs. This study provides insight into the metabolic pathways of these compounds and their interactions with enzymes (Lindsay, Hulsey, & Aboul‐Enein, 1975).

Material Science

In material science, Tang et al. (2017) explored the use of thiouracil derivatives, including 6-propyl-2-thiouracil, as thermal stabilizers for poly(vinyl chloride) (PVC). They found that these compounds are effective in replacing labile chlorine atoms in PVC chains, indicating their potential as novel thermal stabilizers for industrial applications (Tang, Jia, Xue, & Liu, 2017).

Cancer Research

This compound has also been investigated in cancer research. Tjarks and Gabel (1991) prepared boron-containing derivatives of 2-thiouracil, including 6-propyl compounds, which showed accumulation in melanoma in mice. These compounds are considered candidates for boron neutron-capture therapy of malignant melanoma, demonstrating the potential therapeutic applications of this compound in cancer treatment (Tjarks & Gabel, 1991).

Neurological Research

Finally, in the field of neurological research, Palumbo and d’Ischia (2001) identified this compound as a competitive inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform. This finding suggests that thiouracils can be useful leads for inhibitor design and may have implications for their antithyroid activity and potential neurological effects (Palumbo & d’Ischia, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research directions for 6-Methyl-5-propyl-2-thiouracil include the synthesis of new metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, elucidation of their structures, and investigation of their biological properties . The addition of metal ions has been found to improve the antimicrobial activity of both 6-methyl-2-thiouracil and 6-propyl-2-thiouracil .

Biochemische Analyse

Biochemical Properties

6-Methyl-5-propyl-2-thiouracil plays a significant role in biochemical reactions, primarily by inhibiting thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the production of thyroxine (T4) and triiodothyronine (T3), essential thyroid hormones. Additionally, this compound can inhibit the enzyme 5’-deiodinase, which converts T4 to the more active T3 .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by reducing the production of thyroid hormones, which are critical regulators of metabolism, growth, and development . This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, decreased thyroid hormone levels can lead to reduced metabolic rate and altered expression of genes involved in energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid peroxidase, thereby inhibiting the enzyme’s activity . This binding prevents the incorporation of iodine into thyroglobulin, a key step in thyroid hormone synthesis. Additionally, the compound inhibits 5’-deiodinase, reducing the conversion of T4 to T3 . These actions collectively decrease the levels of active thyroid hormones in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained suppression of thyroid hormone levels, with potential impacts on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces thyroid hormone levels without significant adverse effects . At high doses, it can cause toxicity, including liver damage and hematological abnormalities . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and 5’-deiodinase, affecting the production and conversion of thyroid hormones . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed and metabolized extensively, with a significant portion excreted in the urine . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues .

Eigenschaften

IUPAC Name |

6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYOSIHDWNKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199454 | |

| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51482-41-8 | |

| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)